molecular formula C8H7NO6 B15361684 Methyl 2,5-dihydroxy-3-nitrobenzoate

Methyl 2,5-dihydroxy-3-nitrobenzoate

Cat. No.: B15361684
M. Wt: 213.14 g/mol
InChI Key: DPBREQWLMPWHNK-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydroxy-3-nitrobenzoate is an aromatic ester featuring a nitro group at the 3-position and hydroxyl groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₈H₇NO₆, with a structure characterized by polar substituents that influence its physicochemical properties and reactivity. Its reactivity in electrophilic substitution or metal-catalyzed reactions may be modulated by the electron-withdrawing nitro group and electron-donating hydroxyl groups .

Properties

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 2,5-dihydroxy-3-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,10-11H,1H3

InChI Key

DPBREQWLMPWHNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2,5-dihydroxy-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of certain polymers and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2,5-dihydroxy-3-nitrobenzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or cellular components.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Hydroxyl vs. Methoxy Groups: this compound exhibits greater polarity than its dimethoxy analog due to H-bonding capacity, which may reduce solubility in nonpolar solvents. Methoxy groups in the dimethoxy analog enhance stability under acidic/basic conditions, as seen in its synthesis via dimethyl sulfate alkylation of the dihydroxy precursor . Chloro vs. Hydroxyl Groups: The dichloro derivative () replaces hydroxyl groups with electron-withdrawing Cl atoms, increasing lipophilicity and altering electronic effects on the aromatic ring. This substitution may favor electrophilic substitution at specific positions or enhance membrane permeability in bioactive compounds .

Synthetic Utility The dihydroxy compound serves as a precursor for methoxy derivatives (e.g., Methyl 2,5-dimethoxy-3-nitrobenzoate), which are intermediates in multi-step syntheses. For example, the dimethoxy analog was used to prepare a tricyclic ester via reactions involving dioxan-ylidene groups . In contrast, diterpenoid esters like sandaracopimaric acid methyl ester () are structurally distinct but share ester functionality. These compounds are derived from natural sources and valued for their ecological or pharmacological roles .

Spectroscopic and Crystallographic Data

  • While crystallographic data for this compound are unavailable, its dimethoxy analog was characterized via X-ray diffraction, confirming planar aromaticity and substituent orientations . Chloro and nitro groups in the dichloro derivative likely induce similar planarity but distinct packing in the solid state.

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